molecular formula C9H10O B151333 (2-Vinylphenyl)methanol CAS No. 35106-82-2

(2-Vinylphenyl)methanol

Cat. No. B151333
CAS RN: 35106-82-2
M. Wt: 134.17 g/mol
InChI Key: UXOFRFPVWFJROK-UHFFFAOYSA-N
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Description

(2-Vinylphenyl)methanol is a chemical compound that is related to styrene derivatives and is of interest in the field of polymer chemistry. It is a monomer that can be polymerized to form poly[(vinylphenyl)methanol], which has applications in the development of well-defined polymers with specific properties.

Synthesis Analysis

The synthesis of poly[(vinylphenyl)methanol] can be achieved through anionic living polymerization of styrene derivatives. In one study, hydroxy functions of the monomers were protected with tert-butyldimethylsilyl groups to facilitate the polymerization process. The polymerization was conducted using various anionic initiators in tetrahydrofuran (THF) at -78°C, resulting in polymers with predictable molecular weights and narrow molecular weight distributions .

Molecular Structure Analysis

The molecular structure of related compounds, such as biphenyl-2-methanol, has been studied and found to crystallize in a non-centrosymmetric monoclinic space group. The dihedral angles between the phenyl rings and between the methanol and phenyl groups vary among the molecules in the crystal structure, indicating flexibility in the bonding angles of these compounds .

Chemical Reactions Analysis

(2-Vinylphenyl)methanol and its derivatives can participate in various chemical reactions. For instance, cyclic α-alkoxyphosphonium salts synthesized from related compounds can undergo Wittig olefination with aldehydes to form benzylic vinyl ethers. These ethers can then be hydrolyzed to yield 1,2-disubstituted ethanones . Additionally, alkenediazonium salts derived from similar structures can undergo methanolysis, leading to rearranged products such as 9-methoxyphenanthrene .

Physical and Chemical Properties Analysis

The physical and chemical properties of (2-Vinylphenyl)methanol derivatives are influenced by their molecular structure and the nature of their functional groups. For example, the interaction between phenyl vinyl ether and methanol has been studied as a model system for understanding noncovalent interactions. The preference for hydrogen bonding over π-docking motifs has been observed, which is significant for understanding the solvation and reactivity of such compounds .

Scientific Research Applications

Catalytic Applications

  • Enantioselective Catalysis : (2-Vinylphenyl)methanol is relevant in the field of catalysis, particularly in enantioselective reactions. For instance, Lu et al. (2008) demonstrated the use of a chiral catalyst for the highly enantioselective vinylogous Michael addition reaction of vinyl malononitriles to α,β-unsaturated aldehydes, achieving products in an optically pure form after recrystallization Lu, Liu, Zhou, & Loh, 2008.

  • Surface Catalytic Performance : Kara and Erdem (2016) researched magnetic vinylphenyl boronic acid microparticles for catalytic esterification of methanol and propionic acid. They demonstrated the effectiveness of these microparticles as solid acid catalysts in this process Kara & Erdem, 2016.

Synthetic Chemistry

  • Stereochemical Synthesis : Horino, Luzung, and Toste (2006) conducted research on the gold(I)-catalyzed acetylenic sila-Cope rearrangement of acetylenic allylsilanes. They explored the use of methanol as a nucleophile, leading to cyclic vinylsilanes, a form of latent vinylsilanes, for stereoselective synthesis of trisubstituted olefins Horino, Luzung, & Toste, 2006.

  • Polymer and Material Synthesis : Changez et al. (2013) explored the formation of hollow flower micelles from a diblock copolymer, including poly(2-vinylpyridine)-block-poly(2-(4-vinylphenyl)pyridine), in a mixed solvent of methanol and water. This research is significant for the development of nanocatalysts and advanced materials Changez, Kang, Kim, & Lee, 2013.

Methanol-related Studies

  • Investigation of Methanol Effects : Nguyen et al. (2019) studied the impact of methanol on lipid dynamics, specifically in the context of biological and synthetic membranes. Their research provides insights into how methanol affects lipid scrambling, which is crucial for understanding cell survival and protein reconstitution Nguyen, DiPasquale, Rickeard, Stanley, Kelley, & Marquardt, 2019.

Fuel Cell Applications

  • Fuel Cell Research : Zhong et al. (2014) focused on the development of poly(vinyl alcohol)-based polymer electrolyte membranes for direct methanol fuel cell applications. Their research highlights the potential of these membranes in providing excellent methanol barrier properties and suitable proton conductivity Zhong, Cui, Gao, Liu, & Dou, 2014.

Safety And Hazards

“(2-Vinylphenyl)methanol” is considered a hazardous substance. It has been assigned the GHS07 pictogram, and its hazard statements include H302, H315, H319, H335 . These indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

(2-ethenylphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O/c1-2-8-5-3-4-6-9(8)7-10/h2-6,10H,1,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXOFRFPVWFJROK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC=CC=C1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Vinylphenyl)methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
17
Citations
A Hirao, K Kitamura, K Takenaka, S Nakahama - Macromolecules, 1993 - ACS Publications
Anionic polymerization behaviors of nine styrene derivatives with hydroxy functions protected with tert-butyldimethylsilyl groups, eg, ferf-butyldimethylsilyl ethers of 4-vinylphenol (la),(4-…
Number of citations: 57 pubs.acs.org
TM Ha, Q Wang, J Zhu - Chemical Communications, 2016 - pubs.rsc.org
A copper-catalysed cyanoalkylative cycloetherification of alkenes was developed. Heating a solution of substituted (2-vinylphenyl)methanol in MeCN/MeOH (v/v 7/3) in the presence of …
Number of citations: 46 pubs.rsc.org
S Wang, DS Golokhvastova, YV Zonov… - Russian Journal of …, 2022 - Springer
The reduction of polyfluorinated benzocycloalken-1-ones, perfluoro-2,3-dihydrobenzofuran-3-one, and perfluorinated diaryl and alkyl aryl ketones with lithium tetrahydridoborate in …
Number of citations: 2 link.springer.com
BN Hemric, AW Chen, Q Wang - The Journal of organic chemistry, 2018 - ACS Publications
Copper-catalyzed alkene amino oxygenation reactions using O-acylhydroxylamines have been achieved for a rapid and modular access to diverse 1,2-amino oxygen-containing …
Number of citations: 48 pubs.acs.org
J Jongcharoenkamol, K Jancharoen, P Batsomboon… - …, 2023 - thieme-connect.com
Starting from (E)-(2-stilbenyl/styrenyl)methanols, two distinct scaffolds, namely isochroman-4-ols and 1,3-dihydroisobenzofurans (phthalans), could be synthesized via an epoxidation/…
Number of citations: 0 www.thieme-connect.com
QQ Li, Z Shah, JP Qu, YB Kang - The Journal of Organic …, 2018 - ACS Publications
A base-promoted transition metal-free approach to substituted alkenes using alcohols under aerobic conditions using air as the inexpensive and clean oxidant is described. Aldehydes …
Number of citations: 25 pubs.acs.org
A Lekky, T Ruengsatra, S Ruchirawat… - The Journal of Organic …, 2019 - ACS Publications
The diene methyl ethers or acetates, constructed from the Li–Br exchange/addition reactions of 2-vinylbenzaldehydes and 2-(but-3-en-1-yl)bromoarenes followed by etherification or …
Number of citations: 9 pubs.acs.org
KM Lee, JC Kim, P Kang, WK Lee, H Eum, HJ Ha - Tetrahedron, 2012 - Elsevier
Preparation of functionalized 3,4-dihydroisoquinolines 17a–j from (S)-N-methoxy-N-methyl-1-[(R)-1-phenylethyl]aziridine-2-carboxamide 4 is an effective route for the synthesis of 3-(…
Number of citations: 22 www.sciencedirect.com
D Chen - 2020 - search.proquest.com
In this dissertation, the enantioselective copper-catalyzed carbotherification and hydroetherification of unactivated alkenes is discussed. These methods offer a competitive approach for …
Number of citations: 0 search.proquest.com
SY Wang, C Xue-Qiang, F Yi… - Solvents as Reagents in …, 2017 - books.google.com
Acetonitrile is a medium-polarity solvent and widely used in the laboratory and industry. It plays a significant role as main solvent applied in the manufacture of deoxyribonucleic acid (…
Number of citations: 4 books.google.com

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